
2-(1-isocyanatoethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-isocyanatoethyl)oxolane is a chemical compound with the molecular formula C7H11NO2 It is a member of the oxolane family, which are heterocyclic compounds containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isocyanatoethyl)oxolane typically involves the reaction of oxetanes with isocyanates. One common method is the catalytic ring-opening of oxetanes in the presence of a suitable catalyst such as indium triflate (In(OTf)3). This reaction proceeds smoothly under mild conditions to form the desired oxolane derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of blocked isocyanates. These are isocyanates that have been temporarily deactivated to prevent premature reactions. The blocking groups are removed under specific conditions to release the active isocyanate, which then reacts with oxetanes to form the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-isocyanatoethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in thiol-isocyanate “click” reactions to form thiourethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the isocyanate group.
Catalysts: Catalysts such as indium triflate (In(OTf)3) are used to facilitate the ring-opening of oxetanes.
Major Products
Ureas and Urethanes: Formed from the reaction with amines and alcohols.
Thiourethanes: Formed from the reaction with thiols.
Scientific Research Applications
2-(1-isocyanatoethyl)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-isocyanatoethyl)oxolane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and thiourethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound used as a sustainable solvent for the extraction of natural products.
2-Oxazolines: Compounds that can be synthesized from oxetanes and have broad applications in organic synthesis.
Uniqueness
2-(1-isocyanatoethyl)oxolane is unique due to its isocyanate group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it valuable for the synthesis of a wide range of compounds and materials.
Properties
IUPAC Name |
2-(1-isocyanatoethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




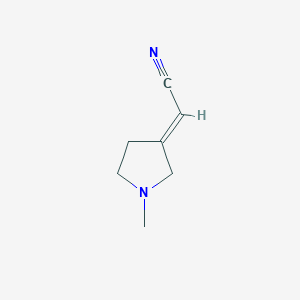
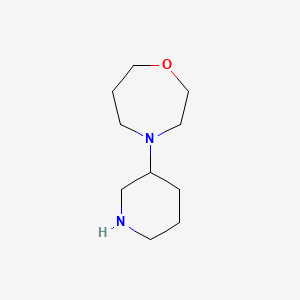
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

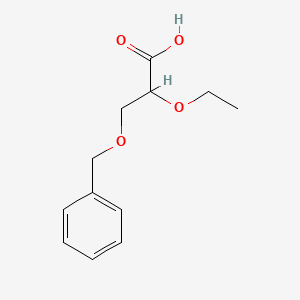
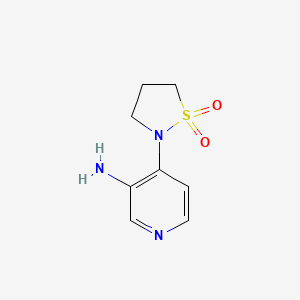
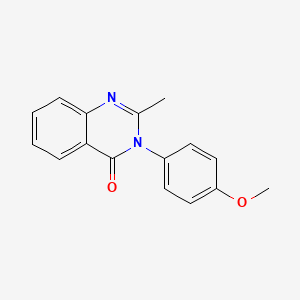

![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
